1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one
Description
The compound 1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one (hereafter referred to as Compound 16) is a spirochromanone derivative featuring a sulfonyl bridge substituted with 2,5-dimethoxyphenyl groups. This structural motif is critical for its bioactivity, particularly in anticancer applications.
Synthesized via multi-step procedures involving spirocyclization and sulfonylation (e.g., Scheme 31 in ), Compound 16 has demonstrated potent cytotoxicity against human cancer cell lines, with IC50 values ranging from 0.31 to 5.62 µM (Table 1) . Its mechanism involves apoptosis induction and cell cycle arrest at sub-G1 and G2-M phases .
Properties
IUPAC Name |
1'-(2,5-dimethoxyphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-26-15-7-8-19(27-2)20(13-15)29(24,25)22-11-9-21(10-12-22)14-17(23)16-5-3-4-6-18(16)28-21/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVGSCPLGLYQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chroman ring.
Introduction of the Piperidinone Moiety: The piperidinone ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chroman intermediate.
Attachment of the 2,5-Dimethoxyphenylsulfonyl Group: The final step involves the sulfonylation of the chroman-piperidinone intermediate using 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1’-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonyl group, yielding the corresponding phenol and sulfonic acid.
Common reagents and conditions for these reactions include strong oxidizing or reducing agents, nucleophiles, and acidic or basic environments. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1’-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the spirocyclic structure provides rigidity and specificity in binding. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogs with Varying Sulfonyl Substituents
The sulfonyl group's substitution pattern significantly impacts activity:
- Compound 16 (2,5-Dimethoxyphenylsulfonyl) : Exhibits the highest potency (IC50: 0.31–5.62 µM) against MCF-7, A2780, and HT-29 cells. The 2,5-dimethoxy groups likely optimize lipophilicity and hydrogen bonding, enhancing cellular uptake .
- Compound 15 (Trimethoxyphenylsulfonyl) : Shows markedly reduced activity (IC50: 18.77–47.05 µM), indicating that steric hindrance from the third methoxy group disrupts target binding .
- SZ1–SZ5 (Pyrimidine-linked sulfonamides) : Derivatives with nitrophenyl or thiophenyl sulfonamides () exhibit moderate activity (e.g., SZ1 IC50: ~5 µM in unspecified assays) but target different pathways (e.g., antimalarial), highlighting substituent-dependent selectivity .
Analogs with Non-Sulfonyl Substituents
- Thiophene-Substituted Derivatives (e.g., Compound 40): 7-(5-((substituted-amino)-methyl)-thiophen-2-yl) analogs () show moderate activity (IC50: 13.15 µM against B16F10 melanoma) but higher selectivity (SI = 13.37), suggesting thiophene enhances target specificity .
- Quinoline-Carbonyl Derivatives (e.g., 12a–12g): These acetyl-CoA carboxylase (ACC) inhibitors () demonstrate IC50 values in the micromolar range for metabolic diseases, illustrating the scaffold's versatility across therapeutic areas .
Table 1: Cytotoxic Activity of Selected Spirochromanone Derivatives
Structure-Activity Relationship (SAR) Insights
Sulfonyl Group Necessity : The sulfonyl bridge is critical for cytotoxicity; its removal (e.g., in amine-linked analogs) abolishes activity .
Optimal Substituents : 2,5-Dimethoxy groups on the phenyl ring maximize potency, likely by balancing electron effects and steric bulk. Larger substituents (e.g., trimethoxy) reduce activity .
Core Modifications : Substituents at the 7-position (e.g., thiophene) retain activity but alter selectivity, suggesting flexibility in optimizing peripheral groups .
Mechanistic Divergence
- Anticancer vs. Metabolic Targets: While Compound 16 induces apoptosis in cancer cells, quinoline-carbonyl derivatives (e.g., 12a) inhibit ACC, a key enzyme in fatty acid synthesis, underscoring the scaffold's adaptability .
- Selectivity Profiles: Thiophene-substituted derivatives (e.g., Compound 40) exhibit higher selectivity for melanoma cells, possibly due to differential uptake or target expression .
Biological Activity
The compound 1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a member of the spirocyclic class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article discusses the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structure of 1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one features a spiro linkage between a chroman and a piperidine moiety. This unique configuration contributes to its biological activity by influencing how the compound interacts with various biological targets.
Antioxidant Activity
Research indicates that spiro compounds often exhibit significant antioxidant properties . A study highlighted the ability of spirocyclic derivatives to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders . The antioxidant activity is primarily attributed to the structural features that allow these compounds to stabilize free radicals effectively.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies have demonstrated that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Notably, some synthesized spiro compounds showed a selectivity index higher than celecoxib, a well-known anti-inflammatory drug . This suggests that 1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one may offer therapeutic benefits in treating inflammatory conditions.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
- Radical Scavenging : The presence of methoxy groups in the 2,5-position enhances electron donation capabilities, facilitating free radical scavenging.
- Interaction with Cellular Targets : The piperidine ring may interact with neurotransmitter receptors or ion channels, potentially influencing neuropharmacological outcomes.
Case Studies
- Anti-inflammatory Study : A recent study synthesized several spiro compounds and tested their ability to inhibit COX enzymes. The results indicated that some derivatives exhibited superior anti-inflammatory effects compared to traditional NSAIDs .
- Antioxidant Evaluation : In vitro assays measuring DPPH radical scavenging showed that certain spiro compounds could effectively reduce oxidative stress markers in cellular models .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one, and how are intermediates characterized?
- The synthesis typically involves multi-step routes, including cyclization to form the spiro core and sulfonylation for substituent introduction. Key steps include:
- Formation of the spiro[chroman-2,4'-piperidin]-4-one scaffold via acid-catalyzed cyclization (e.g., using trifluoroacetic acid) .
- Sulfonylation at the piperidine nitrogen using 2,5-dimethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Intermediates are characterized via thin-layer chromatography (TLC) for purity, NMR spectroscopy (¹H/¹³C) for structural confirmation, and HPLC for quantitative analysis .
Q. How does the 2,5-dimethoxyphenylsulfonyl group influence the compound’s physicochemical properties?
- This substituent enhances lipophilicity (logP ~3.2) compared to non-sulfonylated analogs, improving membrane permeability. The electron-withdrawing sulfonyl group stabilizes the spiro structure, as evidenced by reduced degradation rates in stability studies .
Q. What in vitro assays are recommended for preliminary biological screening?
- Cytotoxicity assays (e.g., MTT or resazurin-based) using cancer cell lines (e.g., MCF-7, HT29) at concentrations 0.05–50 µM, with IC50 calculations via nonlinear regression .
- Apoptosis induction can be assessed via Annexin V/PI staining followed by flow cytometry to quantify early/late apoptotic populations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values across studies?
- Discrepancies may arise from variations in cell line genetic backgrounds, assay conditions (e.g., serum concentration), or compound purity. To mitigate:
- Standardize protocols using CLSI guidelines for cell culture and cytotoxicity assays.
- Validate purity via LC-MS and elemental analysis (e.g., ≤98% purity required for reproducibility) .
- Cross-reference with structural analogs (e.g., 1'-(naphthalen-1-ylsulfonyl) derivatives) to assess substituent-specific trends .
Q. What strategies optimize the compound’s selectivity for target vs. off-target interactions?
- Conduct structure-activity relationship (SAR) studies by modifying:
- Sulfonyl substituents : Replace 2,5-dimethoxyphenyl with halogenated or heteroaromatic groups to alter steric/electronic profiles .
- Spiro core rigidity : Introduce methyl/fluoro groups to the chroman ring to assess conformational effects on target binding .
- Use kinetic solubility assays (e.g., PBS buffer at pH 7.4) and hERG channel inhibition screening to prioritize candidates with reduced off-target risks .
Q. How can molecular docking guide mechanistic studies of this compound?
- Target identification : Dock the compound into enzymes like acetyl-CoA carboxylase (ACC) or kinases (e.g., CDK2) using software (e.g., AutoDock Vina), focusing on sulfonyl group interactions with catalytic lysine residues .
- Binding mode validation : Compare docking poses with experimental data (e.g., site-directed mutagenesis or SPR binding affinity measurements) .
Methodological Notes
- Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to identify assay variables contributing to data variability .
- Advanced Synthesis : For scale-up, employ flow chemistry to optimize exothermic sulfonylation steps and reduce byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
